

# What is the chemical structure of Methyl D-galacturonate?

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## Compound of Interest

Compound Name: Methyl D-galacturonate

Cat. No.: B095745

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## An In-depth Technical Guide to Methyl D-galacturonate

For Researchers, Scientists, and Drug Development Professionals

**Methyl D-galacturonate** is a monosaccharide derivative and a key compound in the field of glycobiology. As the methyl ester of D-galacturonic acid, the primary constituent of pectin, it serves as a crucial building block and research tool.<sup>[1][2]</sup> Its study is integral to understanding the metabolism of pectin-rich biomass, microbial degradation pathways, and the synthesis of complex carbohydrates.<sup>[2][3]</sup> In the pharmaceutical sector, uronic acid derivatives are leveraged in drug delivery systems and for creating targeted prodrugs.<sup>[4][5]</sup> This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological relevance.

## Chemical Structure and Physicochemical Properties

**Methyl D-galacturonate** is the methyl ester of D-galacturonic acid. The core structure consists of a six-carbon pyranose ring with a carboxylic acid at the C-6 position, which is esterified with a methyl group. The sugar ring typically adopts a <sup>4</sup>C<sub>1</sub> conformation.<sup>[1]</sup>

Chemical Identifiers:

- IUPAC Name: methyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate<sup>[6]</sup>

- Molecular Formula: C<sub>7</sub>H<sub>12</sub>O<sub>7</sub>[6]
- SMILES: COC(=O)[C@H](--INVALID-LINK--O)O">C@@HO)O[6][7]
- InChI: InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h2-6,9-12H,1H3/t3-,4+,5+,6-/m0/s1[6]
- CAS Number: 16048-08-1[6][7]

## Physicochemical Data

The following table summarizes key quantitative properties of **Methyl D-galacturonate**, essential for experimental design and computational modeling.

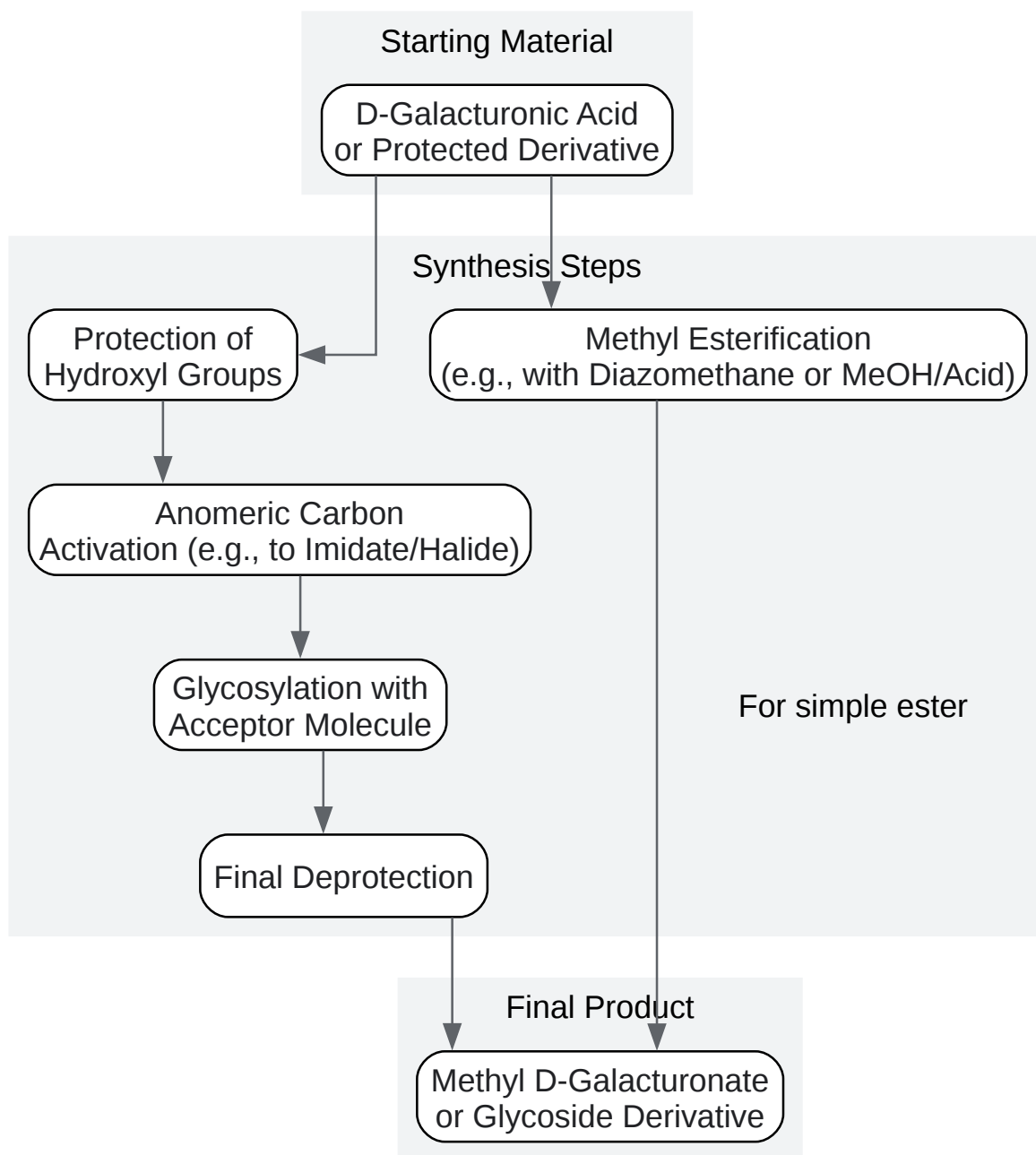
Property	Value	Source
Molecular Weight	208.17 g/mol	[6][7]
Exact Mass	208.05830272 Da	[6]
XLogP3	-2.2	[6]
Hydrogen Bond Donor Count	4	[6][7]
Hydrogen Bond Acceptor Count	7	[6][7]
Rotatable Bond Count	6	[7]
Complexity	204	[6][7]
Heavy Atom Count	14	[7]
Defined Atom Stereocenter Count	4	[7]
Appearance	Typically exists as solids at room temperature	[7]

## Synthesis and Experimental Protocols

The synthesis of **Methyl D-galacturonate** and its derivatives is fundamental for creating standards for analytical studies, enzyme substrates, and precursors for complex oligosaccharides.

## General Synthesis Strategy

A common approach involves the direct esterification of D-galacturonic acid. More complex syntheses are required for producing selectively protected or modified derivatives for oligosaccharide assembly.[8] Glycosylation reactions often use protected galacturonate donors, such as thioglycosides or trichloroacetimidates, which are coupled with a glycosyl acceptor in the presence of a promoter.[9]



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General workflow for synthesis of **Methyl D-galacturonate** derivatives.

## Experimental Protocol: Facile Synthesis of Methyl (methyl $\alpha,\beta$ -D-galactopyranosid)uronate

This protocol is adapted from a procedure for synthesizing radiolabeled substrates for galactofuranosidases, demonstrating a straightforward method starting from D-galacturonic acid.<sup>[10]</sup>

Objective: To prepare the methyl ester glycoside of D-galacturonic acid.

Materials:

- D-Galacturonic acid monohydrate
- Anhydrous methanol (MeOH)
- Dowex 50W-X8 (H<sup>+</sup> form) resin
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Filtration apparatus
- Rotary evaporator

Procedure:

- Acidic Methanolysis: A suspension of D-galacturonic acid monohydrate in anhydrous methanol (e.g., 10 g in 200 mL) is prepared in a round-bottom flask.
- Catalysis: Dowex 50W-X8 (H<sup>+</sup> form) resin is added as an acid catalyst (approximately 10% by weight of the sugar).
- Reaction: The mixture is heated to reflux with vigorous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

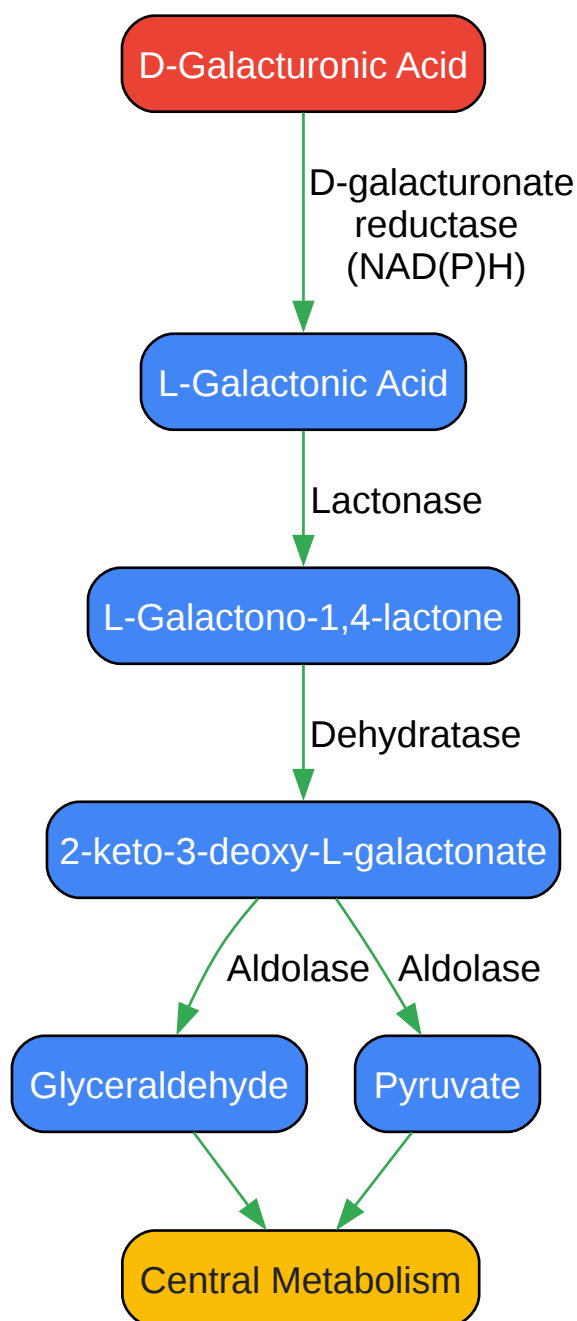
- **Neutralization:** After cooling to room temperature, the resin is removed by filtration. The acidic filtrate is neutralized by the careful addition of solid sodium bicarbonate until effervescence ceases.
- **Drying and Concentration:** The neutralized solution is filtered to remove salts, and the filtrate is dried over anhydrous sodium sulfate.
- **Solvent Removal:** The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a syrup.
- **Purification (Optional):** The resulting mixture of  $\alpha$  and  $\beta$  anomers of methyl (methyl D-galactopyranosid)uronate can be purified by column chromatography on silica gel if separation of anomers or higher purity is required.

## Biological Significance and Applications

**Methyl D-galacturonate** and its parent acid are central to plant biology and microbiology. D-galacturonic acid is the main monomer of pectin, a major component of the plant cell wall.<sup>[2]</sup> Microorganisms have evolved specific pathways to degrade pectin and utilize D-galacturonic acid as a carbon source.

## Fungal Catabolism of D-Galacturonic Acid

In fungi, the catabolism of D-galacturonic acid proceeds via a reductase-dependent pathway, which differs from the isomerase pathway found in many bacteria.<sup>[2][11]</sup> Understanding this pathway is critical for engineering fungal strains for bioconversion of pectin-rich waste into valuable chemicals like meso-galactaric acid (mucic acid).<sup>[3]</sup> The deletion of the D-galacturonate reductase gene in fungi like *Aspergillus niger* or *Trichoderma reesei* prevents their growth on D-galacturonic acid, confirming the essentiality of this pathway.<sup>[3][11]</sup>



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Fungal catabolic pathway for D-galacturonic acid.

## Relevance in Drug Development

The study of uronic acids and their derivatives is of high importance in pharmaceutical research.

- Glycobiology Research: **Methyl D-galacturonate** serves as a biochemical reagent for studying the structure, synthesis, and function of glycans.[7][12] It is used as a substrate or inhibitor in enzyme assays, particularly for enzymes involved in pectin degradation like glucuronoyl esterases.[4]
- Prodrug Development: Glucuronidation is a major pathway for the metabolism of many drugs.[5] Synthesizing glucuronide and galacturonide derivatives of therapeutic agents can enhance their water solubility and stability. This strategy is also explored for targeted drug delivery, as certain tissues, such as necrotic tumors, exhibit high levels of  $\beta$ -D-glucuronidase, which can cleave the glycosidic bond and release the active drug locally.[5]
- Carbohydrate-Based Therapeutics: As a building block, **Methyl D-galacturonate** is used in the synthesis of complex oligosaccharides that can modulate carbohydrate-protein interactions. These interactions are critical in processes like cell adhesion, signaling, and microbial infection, making them attractive targets for novel therapeutics.[13][14]

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